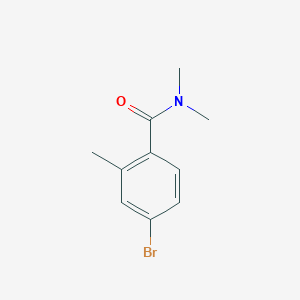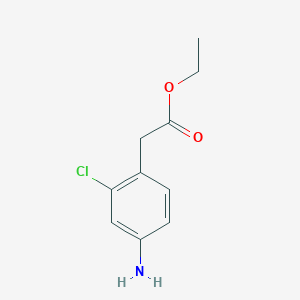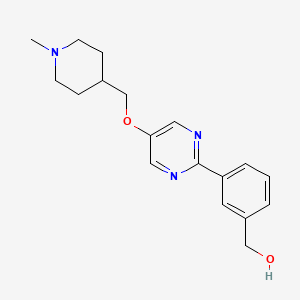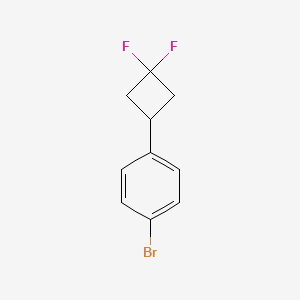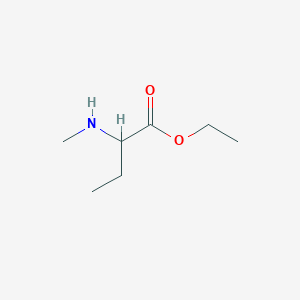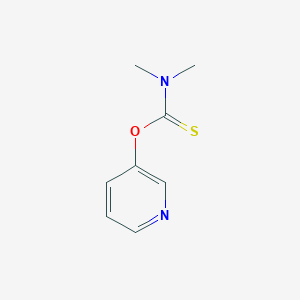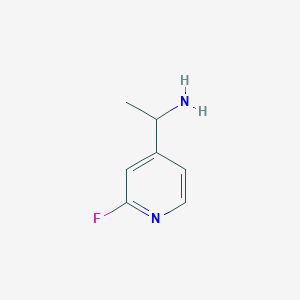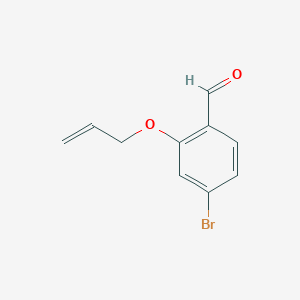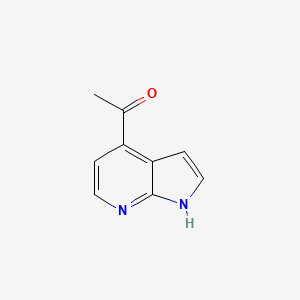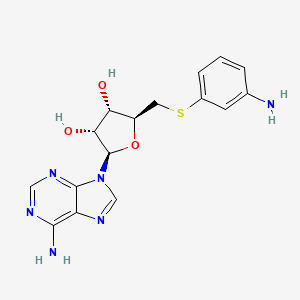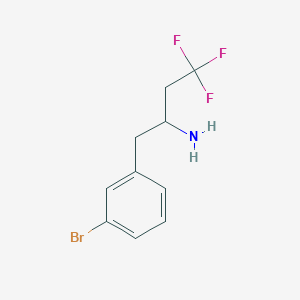
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine
描述
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine is a chemical compound characterized by a bromophenyl group attached to a trifluorobutane backbone with an amine group at the second carbon position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis can start with 3-bromophenyl-4,4,4-trifluorobutan-2-one, which undergoes bromination to introduce the bromophenyl group.
Amination: The resulting compound is then subjected to amination to introduce the amine group at the second carbon position.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using controlled reaction conditions to ensure consistency and purity.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction parameters and improved safety.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are used under controlled temperature and pressure conditions.
Major Products Formed: Products include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluorobutane group enhances its binding affinity to certain receptors, while the bromophenyl group influences its overall biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
相似化合物的比较
1-(3-Chlorophenyl)-4,4,4-trifluorobutan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3-Iodophenyl)-4,4,4-trifluorobutan-2-amine: Iodine substitution results in a heavier atom, affecting the compound's physical and chemical properties.
1-(3-Methylphenyl)-4,4,4-trifluorobutan-2-amine: The presence of a methyl group instead of a halogen atom alters the compound's behavior in reactions and biological systems.
属性
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZFBHFCUYGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Binaphthalen]-6-ylboronic acid](/img/structure/B1526723.png)
